N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features both benzimidazole and pyrimidine moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrimidine intermediates. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The pyrimidine moiety can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Pyrimidine derivatives: Commonly found in antiviral and anticancer drugs.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its combination of benzimidazole and pyrimidine moieties, which may provide synergistic effects in its biological activity.
Properties
Molecular Formula |
C22H28N6O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H28N6O/c29-21(17-8-6-15-28(16-17)22-24-13-7-14-25-22)23-12-5-1-2-11-20-26-18-9-3-4-10-19(18)27-20/h3-4,7,9-10,13-14,17H,1-2,5-6,8,11-12,15-16H2,(H,23,29)(H,26,27) |
InChI Key |
PNQMGMPOVMZQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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